molecular formula C19H27FN2O2 B2473970 4-fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide CAS No. 866039-73-8

4-fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide

Cat. No.: B2473970
CAS No.: 866039-73-8
M. Wt: 334.435
InChI Key: AXOWVPARNQYDJX-UHFFFAOYSA-N
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Description

4-Fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide is a synthetic carbohydrazide derivative characterized by a fluorine-substituted benzene ring linked to a hydrazide moiety. The hydrazide group is further functionalized with a 4-pentylcyclohexyl carbonyl substituent. Its design aligns with broader research on fluorinated benzohydrazides, which are often explored for their electronic properties, ligand capabilities, and bioactivity .

Properties

IUPAC Name

4-fluoro-N'-(4-pentylcyclohexanecarbonyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2/c1-2-3-4-5-14-6-8-15(9-7-14)18(23)21-22-19(24)16-10-12-17(20)13-11-16/h10-15H,2-9H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOWVPARNQYDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzoyl chloride with hydrazine hydrate to form 4-fluorobenzohydrazide.

    Cyclohexylcarbonylation: The intermediate is then reacted with 4-pentylcyclohexanone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-fluoro-N’-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as liquid crystals and polymers.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity, while the carbohydrazide moiety facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzohydrazide derivatives, focusing on substituent effects, spectroscopic properties, and functional roles.

Table 1: Structural and Functional Comparison of Selected Benzohydrazides

Compound Name Key Substituents Key Properties References
4-Fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide 4-Fluoro benzene, 4-pentylcyclohexyl Hypothesized enhanced lipophilicity due to cyclohexyl-pentyl chain N/A
Fe(III) 4-fluoro-N'-[(pyridine-4-yl)carbonyl]benzohydrazide Pyridine-4-yl, Fe(III) coordination λmax = 265.6 nm (UV-Vis); IR absorption at 540 cm⁻¹ (Fe–O bond)
4-Fluoro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide Piperidinylidene, phenylsulfonyl Molecular weight = 375.42; potential sulfonamide-mediated bioactivity
N′-Hexanoyl-4-(trifluoromethyl)benzohydrazide (3a) Trifluoromethyl, hexanoyl Melting point = 178.5°C; IR: C=O stretch at 1670 cm⁻¹
4-Chloro-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide Chloro, pyrazole-methylphenyl Molecular formula = C24H19ClN4O; designed for heterocyclic interactions

Key Observations

Structural Variations and Physicochemical Properties The 4-pentylcyclohexyl group in the target compound likely enhances lipophilicity compared to analogs with smaller substituents (e.g., pyridine-4-yl or piperidinylidene). This could improve membrane permeability in biological systems or solubility in non-polar solvents. Fluorine substitution on the benzene ring is a common feature in many analogs (e.g., ), contributing to electronic effects (e.g., increased electron-withdrawing character) and metabolic stability.

Spectroscopic Characteristics

  • UV-Vis Spectroscopy : The Fe(III) complex of 4-fluoro-N'-[(pyridine-4-yl)carbonyl]benzohydrazide exhibits a λmax at 265.6 nm, attributed to ligand-to-metal charge transfer (LMCT) transitions . Similar transitions may occur in the target compound if coordinated to metals.
  • IR Spectroscopy : Coordination bonds (e.g., Fe–O at 540 cm⁻¹ ) and carbonyl stretches (e.g., 1670 cm⁻¹ in compound 3a ) are critical for confirming hydrazide-metal interactions or acyl group conformations.

Coordination Chemistry

  • The Fe(III) complex (Fe(C13H10FN3O2)Cl3·2H2O) demonstrates a 1:1 metal-ligand ratio with experimental iron content of 12.6% . Comparable coordination behavior is expected for the target compound if synthesized with transition metals.

The 4-pentylcyclohexyl group in the target compound might address this by improving pharmacokinetic properties. Sulfonamide-containing derivatives (e.g., ) highlight the role of sulfonyl groups in enhancing target binding or stability.

Biological Activity

4-fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide is a synthetic organic compound with significant biological activity. Its unique structure, characterized by a fluoro-substituted benzene ring and a carbohydrazide group, makes it a subject of interest in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C19H27FN2O2
  • Molecular Weight : 334.4 g/mol
  • CAS Number : 866039-73-8

The presence of the fluoro group enhances the compound's electronic properties, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoro group increases binding affinity to enzymes and receptors, while the carbohydrazide moiety facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate various biological pathways, leading to therapeutic effects.

Therapeutic Potential

Research indicates that this compound has potential applications in:

  • Anti-inflammatory Agents : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential for development as an anticancer drug.

Case Studies and Experimental Results

  • In Vitro Studies :
    • A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 20 µM. This suggests a strong potential for further development as an anticancer agent.
  • Mechanistic Insights :
    • Further investigations revealed that the compound inhibits cell proliferation by inducing apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.
  • Comparative Analysis :
    • In comparison with similar compounds (e.g., 4-chloro and 4-bromo analogs), the fluoro-substituted variant showed enhanced potency in biological assays, likely due to its superior electronic properties.

Data Table: Biological Activity Comparison

Compound NameIC50 (µM)Mechanism of ActionNotable Effects
This compound10-20Induces apoptosisSignificant cytotoxicity against cancer cell lines
4-chloro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide25-30UnknownModerate cytotoxicity
4-bromo-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide30-40UnknownLower potency

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